molecular formula C30H27N5O3S2 B15007638 (2E,5Z)-2-(3-anilino-5-oxo-1-phenylpyrazol-4-ylidene)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-(3-anilino-5-oxo-1-phenylpyrazol-4-ylidene)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B15007638
M. Wt: 569.7 g/mol
InChI Key: SAFMSMPLAAEAMO-STJQTKKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E,5Z)-2-(3-anilino-5-oxo-1-phenylpyrazol-4-ylidene)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one" is a heterocyclic molecule featuring a thiazolidin-4-one core substituted with pyrazol-4-ylidene and benzothiazol-2-ylidene moieties. Key structural attributes include:

  • Pyrazolylidene substituent: A 3-anilino-5-oxo-1-phenylpyrazole group, introducing aromaticity and electron-withdrawing properties.
  • Benzothiazolylidene substituent: A 3-ethyl-5-methoxybenzothiazole group, providing steric bulk and lipophilic character.

This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP for visualization) to resolve its geometry and electronic properties .

Properties

Molecular Formula

C30H27N5O3S2

Molecular Weight

569.7 g/mol

IUPAC Name

(2E,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-2-(5-oxo-1-phenyl-3-phenyliminopyrazolidin-4-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N5O3S2/c1-4-33-22-18-21(38-3)16-17-23(22)39-30(33)25-28(37)34(5-2)29(40-25)24-26(31-19-12-8-6-9-13-19)32-35(27(24)36)20-14-10-7-11-15-20/h6-18H,4-5H2,1-3H3,(H,31,32)/b29-24+,30-25-

InChI Key

SAFMSMPLAAEAMO-STJQTKKMSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C\4/C(=NC5=CC=CC=C5)NN(C4=O)C6=CC=CC=C6)/S3)CC

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=NC5=CC=CC=C5)NN(C4=O)C6=CC=CC=C6)S3)CC

Origin of Product

United States

Preparation Methods

The synthesis of 3-ETHYL-5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-[(4E)-5-OXO-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically involve the formation of intermediate compounds, which are then combined to form the final product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-ETHYL-5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-[(4E)-5-OXO-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it can be used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The target compound belongs to a class of thiazolidinone derivatives with fused heterocyclic systems. lists closely related analogs, including:

  • 623933-22-2 : (5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one.
  • 618078-22-1 : (5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.

Substituent Analysis and Implications

Table 1: Substituent Comparison
Compound ID R1 (Pyrazole Substituent) R2 (Benzothiazole/Benzofuran Substituent) Thiazolidinone Modification
Target Compound 3-anilino-5-oxo-1-phenyl 3-ethyl-5-methoxy-1,3-benzothiazole 3-ethyl, 4-one
623933-22-2 3-(4-methoxyphenyl)-1-phenyl 4-methoxybenzyl 2-thioxo
618078-22-1 4-butoxy-3-ethoxybenzylidene 3-methylbenzofuran Triazol-thiazolo fusion
Key Observations:

Electronic Effects: The target compound’s anilino group (electron-donating) contrasts with the methoxyphenyl group in 623933-22-2 (electron-withdrawing), altering charge distribution and dipole moments.

Steric Considerations :

  • The benzothiazole ring in the target compound introduces greater steric hindrance than the benzofuran in 618078-22-1, which may affect binding interactions in biological systems.

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELX and WinGX are critical for resolving anisotropic displacement parameters and validating bond lengths/angles in these compounds . For example, the target compound’s (2E,5Z) configuration was likely confirmed via SHELXL refinement .
  • Packing Efficiency : The ethyl and methoxy substituents in the target compound may promote tighter crystal packing compared to bulkier groups (e.g., butoxy in 618078-22-1), as inferred from ORTEP visualizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.